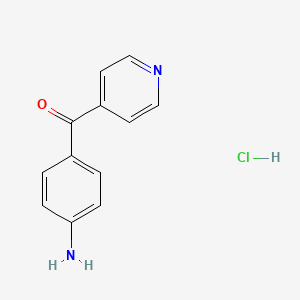
(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride is a chemical compound with the molecular formula C12H10N2O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound consists of an aminophenyl group and a pyridinyl group connected by a methanone bridge, and it is often used in research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride typically involves the reaction of 4-aminobenzophenone with pyridine derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-aminobenzophenone is reacted with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanone
- (4-Methoxyphenyl)(pyridin-4-yl)methanone
- (4-Chlorophenyl)(pyridin-4-yl)methanone
Uniqueness
(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a pyridinyl group allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse research applications.
属性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC 名称 |
(4-aminophenyl)-pyridin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H10N2O.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-8H,13H2;1H |
InChI 键 |
HQKFWKTZDKCHFP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


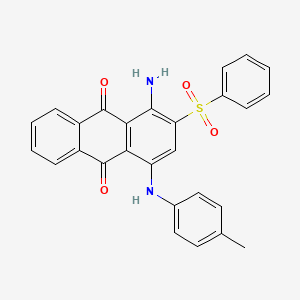
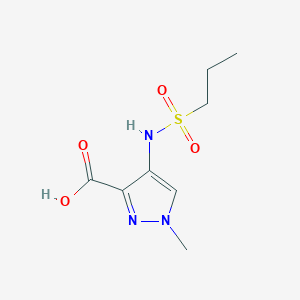
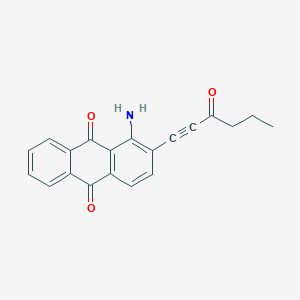
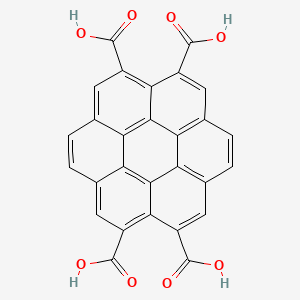
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
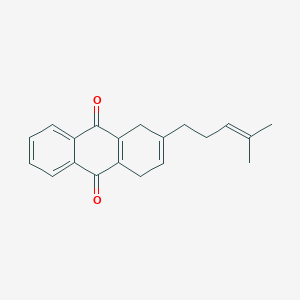
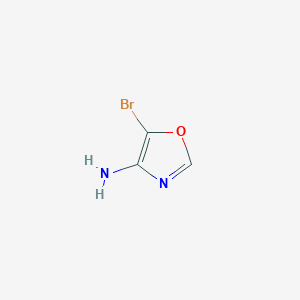
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)

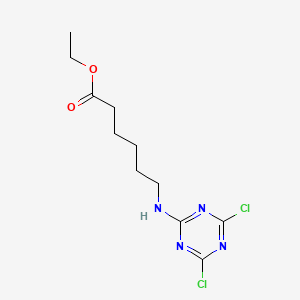
![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
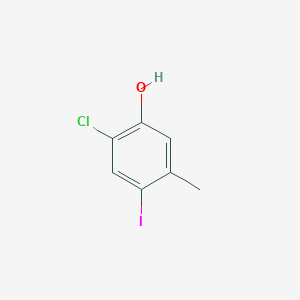
![N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13142810.png)

